molecular formula C8H6O5 B2501282 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 4890-01-1

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2501282
CAS No.: 4890-01-1
M. Wt: 182.131
InChI Key: ZTARHDAAHPNGMF-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C8H6O5 and a molecular weight of 182.13 g/mol It is a derivative of benzodioxole, featuring a hydroxyl group at the 6-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid typically involves the hydroxylation of 1,3-benzodioxole derivatives followed by carboxylation. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions. For instance, esterification with alcohols in the presence of acid catalysts can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid); reflux conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Esters.

Scientific Research Applications

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity. These interactions can lead to antioxidant effects, inhibition of inflammatory pathways, and potential anticancer activities .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6-hydroxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTARHDAAHPNGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-01-1
Record name 6-hydroxy-1,3-dioxaindane-5-carboxylic acid
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